1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro-

Beschreibung

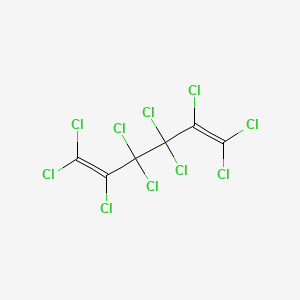

1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- is a highly chlorinated derivative of 1,5-hexadiene (C₆H₁₀), with ten chlorine atoms substituted across its six-carbon chain. The parent compound, 1,5-hexadiene (CAS 592-42-7), is a linear diene with double bonds at the 1,5-positions . Its decachloro derivative is characterized by complete chlorination at all non-double-bond positions, resulting in a dense, non-polar structure. For instance, 1,5-hexadiene demonstrates high photolytic efficiency (95–100% carbon recovery in laser-induced decomposition experiments), suggesting that its chlorinated derivative may exhibit distinct stability or degradation pathways under similar conditions .

Eigenschaften

CAS-Nummer |

29030-84-0 |

|---|---|

Molekularformel |

C6Cl10 |

Molekulargewicht |

426.6 g/mol |

IUPAC-Name |

1,1,2,3,3,4,4,5,6,6-decachlorohexa-1,5-diene |

InChI |

InChI=1S/C6Cl10/c7-1(3(9)10)5(13,14)6(15,16)2(8)4(11)12 |

InChI-Schlüssel |

ZCSVEBNKFRWCBM-UHFFFAOYSA-N |

Kanonische SMILES |

C(=C(Cl)Cl)(C(C(C(=C(Cl)Cl)Cl)(Cl)Cl)(Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: 1,5-Hexadien, 1,1,2,3,3,4,4,5,6,6-Decachlor- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von chlorierten Aldehyden oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung weniger chlorierter Derivate führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen Chloratome durch andere Nucleophile wie Hydroxid- oder Alkoxidionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Natriumhydroxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Wichtige gebildete Produkte:

Oxidation: Chlorierte Aldehyde oder Carbonsäuren.

Reduktion: Partiell dechlorierte Hexadien-Derivate.

Substitution: Hydroxylierte oder alkoxylierte Hexadien-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Chlorinated aldehydes or carboxylic acids.

Reduction: Partially dechlorinated hexadiene derivatives.

Substitution: Hydroxylated or alkoxylated hexadiene derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Synthetic Chemistry

-

Crosslinking Agent :

- 1,5-Hexadiene is utilized as a crosslinking agent in the production of polymers. Its ability to form covalent bonds between polymer chains enhances the mechanical properties and thermal stability of the resulting materials.

- Precursor for Synthesis :

-

Polymerization Reactions :

- It participates in various polymerization reactions to produce elastomers and thermoplastics. The reactivity of its double bonds allows for the incorporation into copolymers that exhibit desirable properties such as flexibility and resilience.

Mechanistic Studies

Recent theoretical studies have elucidated the mechanisms underlying reactions involving 1,5-hexadiene. For instance, research on the [1,5]-sigmatropic rearrangement has provided insights into the electronic factors influencing reaction pathways . These mechanistic insights are crucial for optimizing reaction conditions in industrial applications.

Case Study 1: Palladium(II)-Catalyzed Reactions

A study published in Organic Letters examined the scope and limitations of palladium(II)-catalyzed cycloisomerization of functionalized 1,5-hexadienes. The research highlighted how variations in substrate structure and reaction conditions significantly influenced product distribution . This work underscores the importance of understanding reaction mechanisms to enhance yield and selectivity in synthetic applications.

Case Study 2: Polymer Development

In an investigation into polymer synthesis using 1,5-hexadiene as a crosslinking agent, researchers developed a new class of fluoropolymers via photoactivated molecular layer deposition. This method allowed for precise control over polymer architecture and improved performance characteristics such as chemical resistance .

Data Table: Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Structure | Chemical Structure |

| Solubility | Soluble in water (0.17 g/L) |

| Applications | Crosslinking agent, precursor for synthesis |

| Reactivity | Participates in polymerization reactions |

| Mechanistic Studies | Insights into [1,5]-sigmatropic rearrangement |

Wirkmechanismus

The mechanism of action of 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- involves its interaction with molecular targets such as enzymes and cellular membranes. The presence of multiple chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Hexadiene Isomers

| Compound | CAS Number | Double Bond Positions | Chlorination Pattern (if applicable) |

|---|---|---|---|

| 1,5-Hexadiene | 592-42-7 | 1,5 | None (parent compound) |

| 1,5-Hexadiene, decachloro | N/A | 1,5 | 1,1,2,3,3,4,4,5,6,6-decachloro |

| 1,4-Hexadiene | 592-45-0 | 1,4 | None |

| 2,4-Hexadiene | 592-46-1 | 2,4 | None |

- Chlorination at the 1,5-positions may sterically hinder reactivity at the double bonds, reducing susceptibility to addition reactions compared to non-chlorinated isomers .

Comparison with Chlorinated Hydrocarbon Precursors

1,5-Hexadiene’s photolytic behavior has been studied alongside allyl chloride (C₃H₅Cl) and allyl bromide (C₃H₅Br) (Table 2).

Table 2: Photolytic Performance of Chlorinated Precursors

| Compound | Carbon Recovery (%) | Primary Photolysis Pathway | Notable Byproducts |

|---|---|---|---|

| 1,5-Hexadiene | 95–100 | Allyl radical (C₃H₅) generation | Minimal (<5% side products) |

| Allyl Chloride | ~40 | C₃H₅ + Cl | Allene, propyne |

| Allyl Bromide | ~85 | C₃H₅ + Br | Allene, propyne |

- Key Findings: 1,5-Hexadiene exhibits superior photolytic efficiency and cleaner radical generation compared to allyl halides, attributed to its symmetric structure and lack of heteroatoms .

Comparison with Highly Chlorinated Cyclic Compounds

Highly chlorinated cyclic compounds, such as hexachlorocyclohexane (BHC) and dieldrin , provide contrasts in structure and application (Table 3).

Table 3: Comparison with Chlorinated Cyclic Compounds

| Compound | CAS Number | Structure Type | Chlorine Count | Application |

|---|---|---|---|---|

| 1,5-Hexadiene, decachloro | N/A | Linear alkene | 10 | Likely industrial |

| BHC (Lindane) | 58-89-9 | Cyclohexane | 6 | Insecticide |

| Dieldrin | 60-57-1 | Norbornene derivative | 6 | Pesticide |

- Key Differences: Reactivity: Linear decachloro compounds may exhibit lower environmental persistence compared to cyclic chlorinated pesticides (e.g., dieldrin), which resist degradation due to rigid ring structures .

Biologische Aktivität

1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- is a chlorinated derivative of 1,5-hexadiene. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for assessing its safety and utility in industrial applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure indicates that the compound has multiple chlorine substitutions which significantly influence its reactivity and biological interactions.

Toxicological Profile

- Acute Toxicity : Studies have demonstrated that chlorinated compounds often exhibit increased toxicity compared to their non-chlorinated counterparts. For instance, hexachlorobutadiene (a related compound) has been classified as a possible human carcinogen due to systemic toxicity observed in various exposure scenarios .

- Chronic Effects : Long-term exposure to chlorinated compounds can lead to severe health issues including liver damage and effects on the central nervous system. The United States Environmental Protection Agency (EPA) has set stringent exposure limits for similar compounds due to these risks .

The biological activity of 1,5-Hexadiene derivatives may involve several mechanisms:

- Cellular Interactions : Chlorinated compounds can interact with cellular membranes and proteins, potentially leading to disruption of normal cellular functions.

- Reactive Oxygen Species (ROS) : These compounds may induce oxidative stress through the generation of ROS, contributing to cellular damage and inflammation.

Study 1: Toxicity Assessment in Aquatic Organisms

A study conducted by the Environmental Protection Agency assessed the impact of decachlorinated compounds on aquatic life. Results indicated significant mortality rates in fish exposed to high concentrations of 1,5-Hexadiene derivatives. The study highlighted the need for further research into the ecological impacts of these compounds .

Study 2: In Vivo Studies on Mammalian Models

Research involving mammalian models has shown that exposure to chlorinated diene compounds can lead to hepatotoxicity. In one experiment, rats exposed to varying concentrations exhibited elevated liver enzymes indicative of liver damage .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀Cl₁₀ |

| Molecular Weight | 282.8 g/mol |

| Solubility | Low solubility in water |

| Boiling Point | Variable (depends on purity) |

| Acute Toxicity (LD50) | Not established |

Q & A

Q. What are the primary challenges in synthesizing 1,5-Hexadiene, 1,1,2,3,3,4,4,5,6,6-decachloro- under laboratory conditions?

Synthesis of this compound requires precise control over chlorination steps due to its high chlorine substitution pattern. A factorial design approach (pre-experimental or quasi-experimental) can optimize reaction parameters like temperature, catalyst loading, and stoichiometry . Key challenges include avoiding over-chlorination and ensuring regioselectivity. Analytical methods such as GC-MS and NMR are critical for verifying intermediate structures, as highlighted in PubChem’s data validation protocols .

Q. How can researchers validate the structural and thermodynamic properties of this compound?

Structural validation relies on cross-referencing spectroscopic data (e.g., IR, NMR) with computational models (DFT or molecular dynamics). Thermodynamic properties, such as enthalpy of formation, can be derived using NIST’s thermochemistry databases, which provide experimentally verified values for analogous chlorinated alkenes . For example, gas-phase thermochemistry data for simpler chlorinated hexadienes (e.g., 1,5-Hexadiene-3,4-diol) can serve as benchmarks .

Q. What safety protocols are essential for handling highly chlorinated compounds like this in laboratory settings?

Compliance with safety regulations for advanced laboratories (courses numbered above 698) is mandatory, including rigorous chemical hygiene plans, fume hood usage, and emergency response training. Pre-lab safety exams with 100% accuracy are required to mitigate risks associated with volatile chlorinated intermediates .

Advanced Research Questions

Q. How do computational tools like COMSOL Multiphysics enhance reaction optimization for this compound?

AI-driven simulations in COMSOL enable predictive modeling of reaction kinetics and mass transfer limitations. For instance, virtual experiments can test the impact of membrane separation technologies (RDF2050104) on isolating intermediates, reducing trial-and-error lab work . This aligns with CRDC’s focus on "process control and simulation in chemical engineering" to improve scalability .

Q. What methodological frameworks resolve contradictions in reported thermochemical data for chlorinated alkenes?

Discrepancies in data (e.g., enthalpy values) often stem from variations in experimental conditions or measurement techniques. A systematic review using UCINET 6.0 software for network analysis can identify outliers and harmonize datasets . Researchers should apply ontological and epistemological frameworks to assess data reliability, as outlined in Loughborough’s methodology for aligning experimental aims with measurable outcomes .

Q. How can researchers design experiments to investigate the compound’s environmental degradation pathways?

A quasi-experimental design with control groups (e.g., varying pH, UV exposure) can isolate degradation mechanisms. Advanced analytical techniques like high-resolution mass spectrometry (HRMS) track chlorine loss and byproduct formation. This approach mirrors EPA DSSTox’s protocols for environmental fate studies .

Q. What role do theoretical approaches play in predicting the compound’s reactivity in novel reactions?

Theoretical frameworks (e.g., frontier molecular orbital theory) guide hypothesis formation for reaction mechanisms. For example, predicting regioselectivity in Diels-Alder reactions requires aligning computational results (DFT) with empirical data. This iterative process ensures alignment with academic standards for methodological rigor .

Methodological Considerations

- Data Integrity : Use encryption protocols and access controls in chemical software to safeguard experimental data .

- Comparative Analysis : Apply Morlino’s comparative research framework to evaluate cross-study reliability, especially when reconciling divergent results .

- Ontological Alignment : Define the compound’s behavior through standardized descriptors (e.g., GSRS) to avoid nomenclature conflicts across regulatory domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.